molecular formula C11H4Cl4F3N B1356730 4-Chloro-2-trichloromethyl-8-trifluoromethyl-quinoline CAS No. 91991-76-3

4-Chloro-2-trichloromethyl-8-trifluoromethyl-quinoline

Cat. No.: B1356730
CAS No.: 91991-76-3
M. Wt: 349 g/mol
InChI Key: LJQTYYBJSXXNTO-UHFFFAOYSA-N
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Scientific Research Applications

4-Chloro-2-trichloromethyl-8-trifluoromethyl-quinoline has a wide range of applications in scientific research:

Safety and Hazards

“4-Chloro-2-trichloromethyl-8-trifluoromethyl-quinoline” is classified as Acute Tox. 3 Oral - Eye Dam. 1 . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and avoid getting it in eyes, on skin, or on clothing .

Biochemical Analysis

Biochemical Properties

4-Chloro-2-trichloromethyl-8-trifluoromethyl-quinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to cumulative changes in cellular processes, including sustained inhibition of metabolic enzymes and persistent alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating specific biochemical pathways. At higher doses, it can cause toxic or adverse effects, such as enzyme inhibition leading to metabolic imbalances or disruption of cellular homeostasis .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting metabolic flux and metabolite levels. For instance, it can inhibit enzymes involved in the tricarboxylic acid cycle, leading to reduced production of key metabolites and altered energy metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution can affect its overall activity and function, as well as its potential therapeutic or toxic effects .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-trichloromethyl-8-trifluoromethyl-quinoline typically involves multi-step reactions starting from substituted aniline derivatives. One common method includes the cyclization of substituted aniline to form 4-hydroxy quinoline, which is then transformed into this compound through chlorination and trifluoromethylation reactions .

Industrial Production Methods

Industrial production of this compound often employs large-scale chlorination and trifluoromethylation processes under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-trichloromethyl-8-trifluoromethyl-quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-trichloromethyl-8-trifluoromethyl-quinoline stands out due to the presence of both chloro and trifluoromethyl groups, which impart unique chemical and physical properties.

Properties

IUPAC Name

4-chloro-2-(trichloromethyl)-8-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4Cl4F3N/c12-7-4-8(10(13,14)15)19-9-5(7)2-1-3-6(9)11(16,17)18/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQTYYBJSXXNTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2Cl)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4Cl4F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70575957
Record name 4-Chloro-2-(trichloromethyl)-8-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70575957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91991-76-3
Record name 4-Chloro-2-(trichloromethyl)-8-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70575957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 91991-76-3
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